Cas no 1355969-64-0 (5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine)

5,7-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic compound featuring a benzoxazine core with difluoro substituents at the 5- and 7-positions. This structure imparts enhanced electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atoms improve metabolic stability and bioavailability, while the benzoxazine scaffold offers versatility for further functionalization. Its rigid framework is advantageous in designing bioactive molecules, particularly in CNS-targeting compounds. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it serves as a key building block for advanced research and development.
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine structure
1355969-64-0 structure
Product name:5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS No:1355969-64-0
MF:C8H7F2NO
MW:171.144088983536
MDL:MFCD23883941
CID:4769585
PubChem ID:80356735

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
    • AMY26928
    • 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
    • MDL: MFCD23883941
    • Inchi: 1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2
    • InChI Key: WWANOELSZZMXOF-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2=C1NCCO2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Topological Polar Surface Area: 21.3
  • XLogP3: 1.9

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3034648-0.25g
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1355969-64-0 95%
0.25g
$481.0 2023-09-06
Aaron
AR021R99-100mg
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
100mg
$406.00 2025-02-14
Aaron
AR021R99-10g
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
10g
$4347.00 2023-12-16
eNovation Chemicals LLC
Y1002241-5g
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
5g
$2100 2024-07-24
Alichem
A019099799-25g
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
25g
5,278.26 USD 2021-06-17
Enamine
EN300-3034648-0.5g
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1355969-64-0 95%
0.5g
$758.0 2023-09-06
Enamine
EN300-3034648-2.5g
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1355969-64-0 95%
2.5g
$1970.0 2023-09-06
Aaron
AR021R99-50mg
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
50mg
$281.00 2025-02-14
Enamine
EN300-3034648-0.05g
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1355969-64-0 95%
0.05g
$227.0 2023-09-06
Aaron
AR021R99-5g
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
1355969-64-0 95%
5g
$3455.00 2023-12-16

Additional information on 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Introduction to 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 1355969-64-0)

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine, identified by its Chemical Abstracts Service number (CAS No) 1355969-64-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxazine class, a structural motif known for its broad range of biological activities and potential therapeutic applications. The presence of fluorine atoms at the 5th and 7th positions introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The benzoxazine core is a six-membered aromatic ring system containing an oxygen atom and an azine group. This structural framework is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine substituents into the benzoxazine ring can modulate these properties by influencing the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. In recent years, there has been a growing interest in fluorinated benzoxazines due to their enhanced bioavailability and improved pharmacological efficacy.

One of the most compelling aspects of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine is its potential application in the development of novel therapeutic agents. The fluorine atoms can act as pharmacophores, enhancing the compound's interaction with biological targets such as enzymes and receptors. This modification can lead to increased potency and selectivity, which are critical factors in drug design. Additionally, the dihydro substitution at the 3rd and 4th positions introduces conformational flexibility, allowing for optimal binding to biological targets.

Recent studies have highlighted the significance of fluorinated heterocycles in medicinal chemistry. For instance, fluorinated benzoxazines have been shown to exhibit potent activity against various disease states, including cancer and infectious diseases. The ability of these compounds to modulate key biological pathways makes them attractive for therapeutic intervention. Specifically, 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has been investigated for its potential role in inhibiting specific enzymes involved in tumor growth and progression. Preliminary findings suggest that this compound may disrupt critical signaling pathways that drive cancer cell proliferation.

The synthesis of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms typically requires specialized synthetic methodologies to achieve regioselective fluorination. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzoxazine ring efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.

In addition to its pharmacological potential, 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has been explored for its chemical stability and compatibility with various pharmaceutical formulations. The presence of fluorine atoms enhances the compound's resistance to metabolic degradation, which is essential for maintaining therapeutic efficacy over time. Furthermore, the benzoxazine core exhibits good solubility in both water and organic solvents, making it suitable for formulation into diverse drug delivery systems.

The impact of fluorine substitution on the electronic properties of benzoxazines has been a focus of recent research. Fluorine atoms are known to exert electron-withdrawing effects through hyperconjugation and inductive effects. This can lead to changes in the compound's reactivity and interaction with biological targets. By carefully tuning the position and type of fluorine substituents, researchers can fine-tune these electronic properties to achieve desired pharmacological outcomes. For example, electron-deficient aromatic systems created by fluorination can enhance binding affinity to certain enzymes or receptors.

The biological evaluation of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has revealed promising results in preclinical models. In vitro studies have demonstrated its ability to inhibit key enzymes associated with cancer cell proliferation and survival. Additionally,in vivo studies have shown that this compound can effectively reduce tumor growth in animal models without significant toxicity. These findings support further investigation into its potential as a therapeutic agent for various types of cancer.

The development of novel drug candidates often involves extensive structural optimization to improve potency、selectivity、and pharmacokinetic properties。5,7-Difluoro -3,4-Dihydro -2H -1,4-Benzoxazine represents an example where strategic modification has led to a promising lead compound。Future research will focus on refining its chemical structure,investigating its mechanism of action,and evaluating its safety profile in human clinical trials。These efforts are essential for translating preclinical findings into effective treatments for patients worldwide。

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司